N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide is a complex organic compound notable for its unique structural features, which include an indole moiety, a bromophenyl group, and a carboxamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The compound's molecular formula is with a molecular weight of 403.34 g/mol. It is classified as a small organic molecule and is part of a broader category of compounds known for their pharmacological properties. The compound's structural representation can be expressed using the Simplified Molecular Input Line Entry System (SMILES) notation: CCC(NCCSc1c2ccccc2[nH]c1c1ccc(cc1)[Br])=O .
The synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide typically involves several key steps:
These synthesis routes can vary based on desired yields and purity levels .
The molecular structure of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide features several distinct components:
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide can undergo various chemical reactions typical for compounds with similar structures:
These reactions are crucial for modifying the compound to enhance its biological activity or to explore new derivatives .
The mechanism of action for N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide is multifaceted and likely involves:
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide displays several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 403.34 g/mol |
| Molecular Formula | C19 H19 Br N2 O S |
| LogP | 4.1765 |
| Polar Surface Area | 34.399 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Solubility | Moderate in polar solvents |
These properties suggest that the compound has significant lipophilicity, which may influence its bioavailability and interaction with biological membranes .
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide has several potential applications in scientific research:
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.: 53861-34-0